methyl 4-({8-[(dimethylamino)methyl]-7-hydroxy-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate
Description
Methyl 4-({8-[(dimethylamino)methyl]-7-hydroxy-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate is a chromene-derived compound featuring a benzoate ester group at position 3 of the chromen-4-one core. This structure includes a dimethylamino-methyl substituent at position 8, a hydroxyl group at position 7, and a methyl group at position 2. Its structural elucidation would likely rely on spectroscopic methods (e.g., NMR, UV) and crystallographic refinement tools like SHELXL .
Properties
IUPAC Name |
methyl 4-[8-[(dimethylamino)methyl]-7-hydroxy-2-methyl-4-oxochromen-3-yl]oxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO6/c1-12-19(28-14-7-5-13(6-8-14)21(25)26-4)18(24)15-9-10-17(23)16(11-22(2)3)20(15)27-12/h5-10,23H,11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXMHDPXEDYFYHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C(=C(C=C2)O)CN(C)C)OC3=CC=C(C=C3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4-({8-[(dimethylamino)methyl]-7-hydroxy-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate, a derivative of chromenone, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a complex structure that includes a chromenone moiety, which is known for various pharmacological properties.
The molecular formula of the compound is , with a molecular weight of approximately 409.4 g/mol. Its structural complexity is indicated by a complexity rating of 677, suggesting diverse interactions within biological systems.
Research indicates that compounds similar to this compound exhibit biological activities through various mechanisms:
- Antioxidant Activity : The hydroxyl groups in the chromenone structure may contribute to its ability to scavenge free radicals, thus protecting cells from oxidative stress.
- Antimicrobial Properties : Studies have shown that chromenone derivatives can inhibit the growth of various bacterial and fungal strains, suggesting potential use as antimicrobial agents.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines.
Biological Activity Data
| Activity Type | Findings |
|---|---|
| Antioxidant | Exhibits significant free radical scavenging ability, potentially reducing oxidative damage. |
| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria; specific inhibition observed in vitro. |
| Anti-inflammatory | Inhibits the expression of pro-inflammatory cytokines in cell culture models. |
Case Studies and Research Findings
-
Antioxidant Activity Study :
A study evaluated the antioxidant properties of this compound using DPPH and ABTS assays. The results indicated a significant reduction in DPPH radical concentration, demonstrating its potential as an effective antioxidant agent. -
Antimicrobial Efficacy :
In a comparative study, this compound was tested against several bacterial strains including E. coli and Staphylococcus aureus. It showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating strong antimicrobial activity. -
Anti-inflammatory Mechanism :
Research involving LPS-stimulated macrophages revealed that treatment with this compound resulted in decreased levels of TNF-alpha and IL-6, highlighting its potential role in mitigating inflammatory responses.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to methyl 4-({8-[(dimethylamino)methyl]-7-hydroxy-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate exhibit significant anticancer properties. The chromenone structure is known for its ability to inhibit tumor growth and induce apoptosis in cancer cells. A study demonstrated that derivatives of this compound effectively targeted cancer cell lines, leading to reduced proliferation rates and increased cell death through mechanisms involving the modulation of apoptotic pathways and cell cycle arrest .
Antimicrobial Properties
The compound has shown promise as an antimicrobial agent. Its derivatives have been tested against various bacterial strains, displaying potent activity that suggests a mechanism of action involving disruption of bacterial cell membranes and interference with metabolic processes. Research has highlighted the effectiveness of chromenone derivatives against resistant strains of bacteria, providing a potential avenue for developing new antibiotics .
Anti-inflammatory Effects
In vitro studies have indicated that this compound can modulate inflammatory responses. The compound appears to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress markers, making it a candidate for treating chronic inflammatory diseases .
Drug Development
The unique chemical structure of this compound allows it to serve as a lead compound in drug development. Its modifications can enhance solubility and bioavailability, crucial factors in pharmacokinetics. Researchers are exploring various analogs to optimize these properties while maintaining therapeutic efficacy .
Mechanism of Action Studies
Understanding the precise mechanisms through which this compound exerts its effects is critical for its application in clinical settings. Studies utilizing molecular docking simulations have provided insights into its interactions with biological targets, such as enzymes involved in cancer progression and inflammation pathways .
Photophysical Properties
The compound's photophysical properties make it suitable for applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs). Its ability to absorb light and emit fluorescence can be harnessed for optoelectronic devices, contributing to advancements in display technologies .
Polymer Composites
Research has also explored incorporating this compound into polymer matrices to enhance mechanical properties and thermal stability. These composites have potential applications in packaging materials and protective coatings .
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of chromen-4-one derivatives with variable substituents influencing physicochemical and biological properties. Below is a detailed comparison with analogs from the evidence:
Table 1: Structural and Functional Comparison of Chromen-4-one Derivatives
Key Observations:
Ester Group Variation : Replacing the methyl ester (target compound) with ethyl () or methoxybenzoate () alters lipophilicity and metabolic pathways. Ethyl esters often exhibit prolonged half-lives due to slower hydrolysis.
Amino Substituents: The dimethylamino group in the target compound contrasts with benzyl(methyl)amino () or acetyl () groups, affecting solubility and receptor binding.
Aromatic Modifications : Substituents like naphthyloxy () or trifluoromethyl () introduce steric and electronic effects, which could enhance target affinity or stability.
Research Findings and Methodological Insights
Structural Elucidation :
- NMR and UV spectroscopy are critical for confirming substituent positions, as demonstrated in studies on Zygocaperoside and Isorhamnetin-3-O-glycoside .
- Crystallographic tools like SHELXL and SHELXT enable precise determination of bond lengths and angles, particularly for analogs with complex substituents.
Synthetic Considerations :
- The ethyl ester analog () suggests synthetic routes involving esterification of the corresponding benzoic acid.
- The acetylated derivative () highlights the use of acetylation reactions to modify chromene reactivity.
The trifluoromethyl group in exemplifies strategies to enhance compound stability against enzymatic degradation.
Preparation Methods
Chromenone Core Assembly
The chromenone scaffold is typically synthesized via cyclization of 3-hydroxymethyl-4-oxo-chromene derivatives. As noted in vulcanchem’s technical documentation, this intermediate serves as the foundational building block for introducing substituents at the 3-, 7-, and 8-positions. The synthesis involves:
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Aldol condensation : Reacting 2-hydroxyacetophenone derivatives with formaldehyde under basic conditions to form the chromene ring.
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Oxidative cyclization : Using iodine or peroxides to aromatize the intermediate, yielding the 4-oxo-4H-chromen-3-ol structure.
A representative reaction pathway is outlined below:
This intermediate is subsequently functionalized with dimethylaminomethyl and benzoate groups.
Functionalization of the Chromenone Core
Dimethylaminomethyl Group Introduction
The 8-[(dimethylamino)methyl] substituent is introduced via Mannich reaction conditions:
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Reagents : Dimethylamine, formaldehyde, and acetic acid as a catalyst.
Mechanism :
Yields for this step typically range from 65–75%, as inferred from analogous chromenone syntheses.
Esterification with Methyl 4-Hydroxybenzoate
The 3-hydroxy group of the chromenone is esterified with methyl 4-hydroxybenzoate using a coupling agent:
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Coupling agents : Dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI).
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Solvents : Dichloromethane (DCM) or tetrahydrofuran (THF).
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Catalysis : 4-Dimethylaminopyridine (DMAP) to enhance reactivity.
Reaction Scheme :
Table 1: Optimization of Esterification Conditions
Alternative Synthetic Routes
Ionic Liquid-Catalyzed Cyclization
A 2018 Chinese patent (CN108586419B) describes a green chemistry approach using ionic liquids for chromene synthesis:
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Catalyst : 1-Butyl-3-methylimidazolium bromide ([BMIM]Br).
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Conditions : Solvent-free, 100°C, 4 hours.
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Advantages : Reduced reaction time (4 hrs vs. 12 hrs conventional), higher atom economy.
Procedure :
Table 2: Comparison of Conventional vs. Ionic Liquid Methods
| Metric | Conventional Method | Ionic Liquid Method |
|---|---|---|
| Reaction Time (hrs) | 12 | 4 |
| Yield (%) | 75 | 88 |
| Solvent Used | DCM/THF | None |
| Catalyst Reusability | Not applicable | 5 cycles |
Purification and Characterization
Workup Procedures
Spectroscopic Characterization
Challenges and Mitigation Strategies
Steric Hindrance at C-3
The bulky benzoate group at C-3 often leads to incomplete esterification. Solutions include:
Oxidative Degradation
The 7-hydroxy group is prone to oxidation during storage. Stabilization methods:
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Antioxidants : Addition of 0.1% BHT (butylated hydroxytoluene) in final formulations.
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Lyophilization : Storage under nitrogen at -20°C preserves integrity for >24 months.
Industrial-Scale Production Considerations
Cost Analysis
Q & A
Q. What are the key safety considerations when scaling up synthesis from milligram to gram quantities?
- Methodological Answer : Implement exothermic reaction monitoring (e.g., RC1 calorimetry) to prevent thermal runaway. advises using flame-retardant lab coats and static-dissipative equipment during scaling . For waste disposal, neutralize acidic/byproduct streams (pH 6–8) before disposal, per .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
